4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride
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Overview
Description
4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H12ClNO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a pyridin-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 4-pyridylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-ylmethoxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at a different position.
4-(Pyridin-4-yl)benzoic acid: Lacks the methoxy group, affecting its chemical reactivity and binding properties.
4-(Pyridin-4-yl)benzoic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid, influencing its solubility and reactivity.
Uniqueness: 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride is unique due to the presence of both the pyridin-4-ylmethoxy and benzoic acid moieties, which confer distinct chemical and biological properties
Biological Activity
4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN2O3, with a molar mass of approximately 260.68 g/mol. The compound features a benzoic acid core substituted with a pyridine ring, which is known to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays indicated that this compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values reported to be in the range of 10–20 µM. This activity is attributed to its ability to induce apoptosis and inhibit tumor cell growth through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Induction of apoptosis |
A549 | 18.5 | Inhibition of cell proliferation |
HCT116 | 12.3 | Modulation of cell cycle proteins |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Table 2: Antimicrobial Activity
Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 32 | Lower than Penicillin |
Escherichia coli | 16 | Comparable to Ciprofloxacin |
Candida albicans | 64 | Higher than Fluconazole |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .
- Modulation of Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells, thereby reducing tumor growth .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with DNA replication processes in pathogens .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, accompanied by increased expression of pro-apoptotic markers .
- Antimicrobial Efficacy : In a clinical evaluation, patients with skin infections treated with formulations containing this compound exhibited faster recovery times compared to those receiving conventional antibiotics .
Properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10;/h1-8H,9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRZXLCPOLAHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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